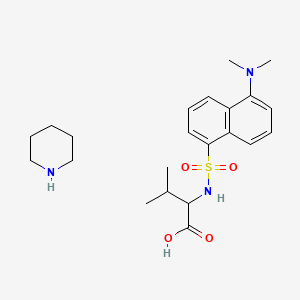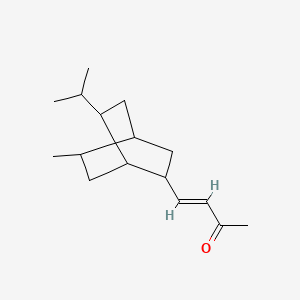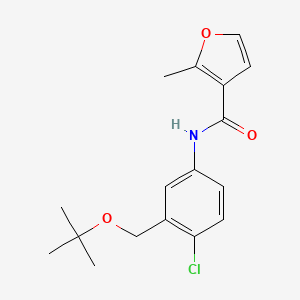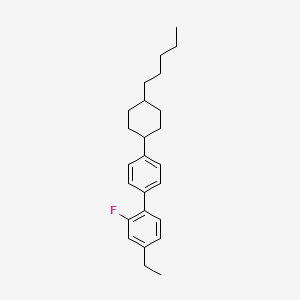
Hexylguanidine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexylguanidine monohydrochloride is a chemical compound with the molecular formula C7H18ClN3. It is a derivative of guanidine, characterized by the presence of a hexyl group attached to the guanidine moiety. This compound is known for its strong basic properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Hexylguanidine monohydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. The resulting guanidine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
化学反应分析
Types of Reactions: Hexylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted guanidines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexylguanidine oxides, while substitution reactions can produce various substituted guanidines .
科学研究应用
Hexylguanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Research has explored its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials .
作用机制
The mechanism of action of hexylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes. This action is mediated through its binding to specific molecular targets and pathways involved in neurotransmission .
相似化合物的比较
Hexylguanidine monohydrochloride can be compared with other similar compounds such as:
Guanidine hydrochloride: Both compounds share similar basic properties, but this compound has a longer alkyl chain, which can influence its reactivity and applications.
Methylguanidine: This compound has a shorter alkyl chain compared to this compound, leading to differences in their chemical behavior and uses.
Uniqueness: this compound’s unique structure, with a hexyl group attached to the guanidine moiety, imparts distinct properties that make it suitable for specific applications in chemistry, biology, and industry .
属性
CAS 编号 |
83898-06-0 |
|---|---|
分子式 |
C7H18ClN3 |
分子量 |
179.69 g/mol |
IUPAC 名称 |
2-hexylguanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H4,8,9,10);1H |
InChI 键 |
GMWSAVIQMJXHLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


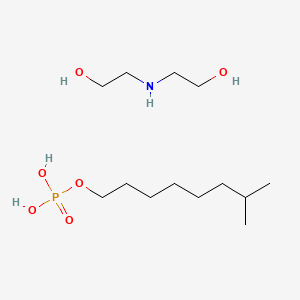
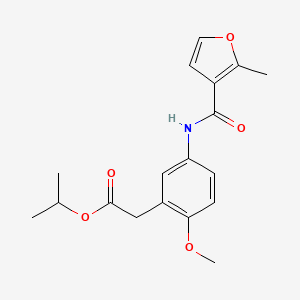

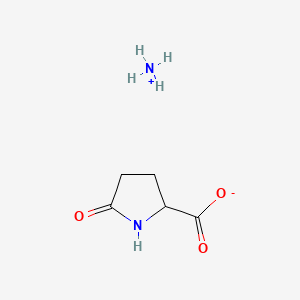
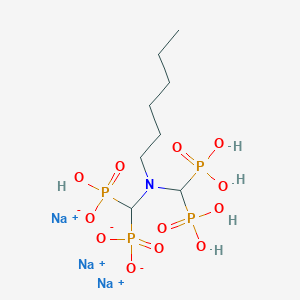
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

